4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide
Description
4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a cyclopentyl group at the 1-position and diethyl substituents on the carboxamide nitrogen.
Properties
IUPAC Name |
4-amino-2-cyclopentyl-N,N-diethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-3-16(4-2)13(18)12-11(14)9-15-17(12)10-7-5-6-8-10/h9-10H,3-8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFZZUBQHIKYMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=NN1C2CCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with diethyl malonate in the presence of a base to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s cyclopentyl and diethyl groups distinguish it from similar derivatives. Key comparisons include:
Physicochemical Properties
- Lipophilicity : The target compound’s cyclopentyl and diethyl groups likely increase logP compared to phenyl-substituted analogues (e.g., 3a) or dimethyl derivatives (e.g., ).
- Solubility: Smaller derivatives (e.g., 4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide) exhibit higher aqueous solubility due to reduced steric hindrance .
- Thermal Stability : Aromatic derivatives (e.g., 3a, 4a) show higher melting points (>130°C) compared to aliphatic-substituted compounds, which may remain liquids or low-melting solids .
Biological Activity
4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide, also known by its CAS number 2101199-75-9, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a molecular formula of C13H22N4O and a molar mass of 250.34 g/mol, making it a candidate for various pharmacological applications.
The synthesis of 4-amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine, which is then reacted with diethyl malonate in the presence of a base to form the pyrazole ring.
Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H22N4O |
| Molar Mass | 250.34 g/mol |
| Density | 1.23±0.1 g/cm³ (Predicted) |
| Boiling Point | 457.0±30.0 °C (Predicted) |
| pKa | 2.85±0.12 (Predicted) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. Current research suggests that it may modulate signal transduction pathways and gene expression, although the precise mechanisms remain under investigation .
Pharmacological Applications
Research indicates that 4-amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide may possess several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment .
- Anticancer Potential : The compound has been investigated for its potential anticancer effects, particularly in inhibiting tumor cell proliferation through various mechanisms .
Comparative Analysis with Similar Compounds
The biological activity of 4-amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide can be compared with other pyrazole derivatives:
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | 0.044 (against IKK-2) | Anti-inflammatory |
| 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide | TBD | Antimicrobial/Anticancer |
Case Studies
Recent studies have highlighted the efficacy of pyrazole derivatives in various biological contexts:
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including our compound, against common pathogens. Results indicated significant inhibition at concentrations below 100 μg/mL .
- Cancer Research : In vitro assays demonstrated that compounds similar to 4-amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide inhibited proliferation in breast cancer cell lines, with IC50 values indicating potent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
